Cas no 94781-48-3 (4-bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde)
4-bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde
- 4-Bromo-3-methylpyrrole-2-carboxaldehyde
- ZNOPWDSEDCXQNS-UHFFFAOYSA-N
- SCHEMBL14125886
- 4-Bromo-3-methyl-1H-pyrrole-2-carbaldehyde
- 94781-48-3
-
- Inchi: 1S/C6H6BrNO/c1-4-5(7)2-8-6(4)3-9/h2-3,8H,1H3
- InChI Key: ZNOPWDSEDCXQNS-UHFFFAOYSA-N
- SMILES: BrC1=CNC(C=O)=C1C
Computed Properties
- Exact Mass: 186.96328g/mol
- Monoisotopic Mass: 186.96328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 32.9Ų
4-bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109005628-1g |
4-Bromo-3-methyl-1H-pyrrole-2-carbaldehyde |
94781-48-3 | 95% | 1g |
$1313.00 | 2023-08-31 | |
| Alichem | A109005628-5g |
4-Bromo-3-methyl-1H-pyrrole-2-carbaldehyde |
94781-48-3 | 95% | 5g |
$3685.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750248-1g |
4-Bromo-3-methyl-1h-pyrrole-2-carbaldehyde |
94781-48-3 | 98% | 1g |
¥11948.00 | 2024-04-24 |
4-bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on 4-bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde
4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde (CAS No. 94781-48-3): A Versatile Building Block in Organic Synthesis
4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde (CAS No. 94781-48-3) is a highly valuable heterocyclic compound that has gained significant attention in recent years due to its unique structural features and wide range of applications in pharmaceutical research, material science, and organic synthesis. This brominated pyrrole derivative serves as a crucial intermediate for the preparation of various biologically active molecules and functional materials.
The molecular structure of 4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde combines two important functional groups: a reactive bromine substituent at the 4-position and an aldehyde group at the 2-position of the pyrrole ring. This combination makes it an excellent substrate for numerous organic transformations, including cross-coupling reactions, nucleophilic substitutions, and condensation reactions. Researchers particularly value this compound for its role in synthesizing pyrrole-based pharmaceuticals and agrochemicals.
In the pharmaceutical industry, 4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde has emerged as a key intermediate for developing potential drug candidates. Its structural motif appears in several classes of therapeutic agents, including anti-inflammatory compounds, antimicrobial agents, and central nervous system modulators. The growing interest in heterocyclic drug discovery has significantly increased the demand for high-quality brominated pyrrole derivatives like this compound.
The material science field has also benefited from applications of 4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde. Its ability to participate in polymerization reactions makes it valuable for creating conducting polymers and organic electronic materials. Recent studies have explored its use in developing organic semiconductors for flexible electronics and photovoltaic materials for solar energy applications, aligning with current trends in sustainable technology development.
Synthetic chemists appreciate the versatility of 4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde in constructing complex molecular architectures. The compound readily participates in Palladium-catalyzed coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the efficient preparation of diverse pyrrole-containing compounds. This reactivity profile has made it particularly valuable in medicinal chemistry research and combinatorial chemistry approaches.
From a commercial perspective, the market for 4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde has shown steady growth, driven by increasing research activities in drug discovery and advanced materials. Suppliers typically offer this compound with high purity levels (>97%) to meet the stringent requirements of pharmaceutical and material science applications. The compound's stability under proper storage conditions (typically at 2-8°C in a dry environment) ensures good shelf life and handling properties.
Recent advances in synthetic methodology have improved the production efficiency of 4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde, making it more accessible to researchers. Modern green chemistry approaches have been applied to its synthesis, reducing environmental impact while maintaining high yields. These developments align with the pharmaceutical industry's growing emphasis on sustainable synthesis and green chemistry principles.
Quality control of 4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde typically involves analytical techniques such as HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the purity standards required for research and industrial applications. The availability of comprehensive analytical data has become increasingly important for researchers working under Good Laboratory Practice (GLP) and Quality by Design (QbD) frameworks.
The future outlook for 4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde appears promising, with potential applications expanding into emerging fields like bioconjugation chemistry and molecular imaging. Its unique combination of reactivity and stability positions it well for continued use in cutting-edge research. As synthetic methodologies advance and new applications are discovered, this versatile pyrrole derivative is likely to maintain its importance in both academic and industrial settings.
For researchers considering working with 4-Bromo-3-methyl-1H-Pyrrole-2-carboxaldehyde, it's worth noting that proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as highly hazardous, standard precautions for handling organic compounds should be observed to ensure safe laboratory practices.
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